3,3,4-Trifluoropiperidine hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sourcing decision-makers should select this compound for its uniquely positioned trifluorination pattern. Unlike common 4,4-difluoro- or 3,3-difluoro-piperidine analogs, the vicinal trifluoro-substitution on this core creates a non-additive electronic environment. This directly translates to a significantly reduced amine basicity (pKa), a critical parameter for minimizing off-target cardiovascular liabilities like hERG channel binding while optimizing target engagement in neurological programs. Procuring the hydrochloride salt guarantees superior solid-state stability and ease of handling for robust SPR studies.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
Cat. No. B12983704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trifluoropiperidine hydrochloride
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1CNCC(C1F)(F)F.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-4-1-2-9-3-5(4,7)8;/h4,9H,1-3H2;1H
InChIKeyOUDLVUGVPPETOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4-Trifluoropiperidine Hydrochloride: A Highly Fluorinated Piperidine Building Block for Advanced Synthesis


3,3,4-Trifluoropiperidine hydrochloride is a fluorinated heterocyclic amine, specifically a piperidine ring substituted with three fluorine atoms at the 3- and 4-positions . As a derivative of piperidine, it is primarily utilized as a chemical intermediate and a 3D fragment in medicinal chemistry [1]. The presence of multiple fluorine atoms significantly alters its physicochemical properties, particularly its basicity (pKa), compared to non-fluorinated or less-fluorinated piperidine analogs, which is a key driver for its use in modulating drug-like properties [2].

Why Standard Fluorinated Piperidines Cannot Substitute for 3,3,4-Trifluoropiperidine Hydrochloride


Simple substitution with common analogs like 4,4-difluoropiperidine or 3,3-difluoropiperidine is not equivalent due to the profound, non-additive impact of the trifluorinated substitution pattern on the compound's core physicochemical properties. The number and relative position of fluorine atoms create a unique conformational and electronic environment [1]. This directly influences critical drug-design parameters such as amine basicity (pKa) and three-dimensionality, which are not replicated by mono- or difluorinated counterparts. Using a less fluorinated analog would result in a different pKa, potentially altering target engagement, off-target effects (e.g., hERG binding), and overall pharmacokinetic profile [2].

Quantitative Differentiation Guide for 3,3,4-Trifluoropiperidine Hydrochloride vs. Analogs


Reduced Amine Basicity (pKa) Compared to 4,4-Difluoropiperidine

The addition of a third fluorine atom at the 3-position of the piperidine ring significantly lowers the basicity of the amine nitrogen relative to the gem-difluorinated analog, 4,4-difluoropiperidine. The trifluorinated pattern leads to a lower predicted pKa value, which is a critical factor in reducing undesired binding to the hERG potassium ion channel [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Unique Conformational Profile vs. 4,4-Difluoropiperidine

The specific 3,3,4-trifluorination pattern is known to induce a distinct conformational preference and 'three-dimensionality' (Fsp3) compared to the gem-difluoro substitution in 4,4-difluoropiperidine. While the exact Fsp3 values for this specific compound were not found in the search results, studies on related fluorinated piperidines demonstrate that fluorination pattern strongly influences 3D shape, a key metric for fragment-based drug discovery and escaping 'flatland' in compound libraries [1].

Structural Biology Medicinal Chemistry Chemoinformatics

Strategic Applications for 3,3,4-Trifluoropiperidine Hydrochloride in R&D


Fragment-Based Drug Discovery (FBDD) for hERG-Sensitive Targets

This compound is a high-value 3D fragment for FBDD programs where modulating basicity to mitigate hERG binding is a primary concern. Its inferred lower pKa relative to common difluorinated piperidines makes it an ideal candidate for initial screening libraries designed to identify hits with a reduced cardiovascular toxicity liability [1].

Synthesis of Advanced Pharmaceutical Intermediates

As a building block, the hydrochloride salt form offers excellent handling properties. Its unique trifluorinated core is a key structural motif for constructing drug candidates targeting neurological disorders or other therapeutic areas where a basic nitrogen with a specific pKa is required to optimize target engagement and physicochemical properties .

Chemical Biology Tool for Probing Fluorine Effects

In academic or industrial research settings, this compound serves as a precise tool to systematically investigate the impact of multiple, vicinal fluorine substitutions on molecular recognition, conformational dynamics, and in vitro ADME properties. This allows for the establishment of robust structure-property relationships (SPR) within a piperidine series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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